Chlorhydrate d'afobazole

Vue d'ensemble

Description

- Le chlorhydrate de fabomotizole est un agent anxiolytique doté de propriétés neuroprotectrices. Il appartient à la classe chimique des dérivés de la thioxanthène.

- Contrairement à certains autres anxiolytiques, le fabomotizole n'exerce pas d'effets myorelaxants .

Applications De Recherche Scientifique

- Fabomotizole has been studied extensively for its anxiolytic effects.

- In chemistry, it serves as a valuable tool for investigating GABAergic pathways and receptor interactions.

- In biology and medicine, Fabomotizole’s neuroprotective properties make it relevant for research on neurodegenerative diseases and neuronal health.

- Its potential applications extend to industry, where it could be explored for drug development or as a lead compound.

Safety and Hazards

Afobazol is known for its favorable safety and tolerability profile. Unlike benzodiazepines and other classical anxiolytics, which often cause sedation, cognitive impairment, and dependence, Afobazol does not cause these side effects . It is used to reduce and eliminate anxiety, intensity, somatic, autonomic, and cognitive violations .

Orientations Futures

Afobazol has shown potential in reducing neuronal and glial cell injury following ischemia and acidosis, which are important roles following an ischemic stroke . Its unique combination of anxiolytic and cognitive-enhancing properties warrants further investigation and development to exploit its therapeutic potential fully .

Mécanisme D'action

Target of Action

Afobazole hydrochloride, also known as Fabomotizole, is a selective anxiolytic compound . It has been suggested that its primary targets include GABAergic receptors , NGF and BDNF release-promoting receptors , MT1 and MT3 melatonin receptors , and sigma receptors . These targets play crucial roles in modulating neurotransmission, neuroprotection, and anxiety .

Mode of Action

Afobazole’s mode of action is multifaceted and involves interactions with several targets. It acts as an agonist at the sigma-1 receptor (σ1R) , modulates the MT1 melatonin receptor , and indirectly influences the gamma-aminobutyric acid (GABA) system . It has also been shown to inhibit MAO-A reversibly and may interact with serotonin receptors . These interactions result in anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions .

Biochemical Pathways

Afobazole’s interaction with its targets affects several biochemical pathways. It promotes the release of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) , which are crucial for neuronal survival and growth . Its modulation of the GABA system influences inhibitory neurotransmission, contributing to its anxiolytic effects . The exact biochemical pathways and their downstream effects remain a subject of ongoing research.

Pharmacokinetics

Afobazole has a bioavailability of 43.64% , indicating a pronounced first-pass effect . It undergoes extensive hepatic metabolism , and its onset of action is approximately 0.85±0.13 hours . The elimination half-life is 0.82±0.54 hours , suggesting that the compound is rapidly cleared from the body .

Result of Action

The molecular and cellular effects of Afobazole’s action are primarily anxiolytic and neuroprotective . It has been shown to increase the content of BDNF and NGF in cultured hippocampal neurons , suggesting a role in neuroprotection . Clinical trials have found Afobazole to be well-tolerated and reasonably effective for the treatment of anxiety .

Analyse Biochimique

Biochemical Properties

Afobazole hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with sigma-1 receptors (σ1Rs), which are chaperone proteins involved in modulating cellular functions such as ion channel activity, cellular differentiation, and neurotransmitter release . Additionally, Afobazole hydrochloride modulates the gamma-aminobutyric acid (GABA) system indirectly, enhancing inhibitory neurotransmission . It also influences the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), contributing to its neuroprotective properties .

Cellular Effects

Afobazole hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to increase the levels of BDNF and NGF in cultured hippocampal neurons, promoting neuronal survival and growth . The compound also affects cell signaling pathways by modulating sigma-1 receptors, which play a role in cellular differentiation and neurotransmitter release . Furthermore, Afobazole hydrochloride influences gene expression related to stress response and neuroprotection, thereby enhancing cellular resilience to stress .

Molecular Mechanism

The molecular mechanism of Afobazole hydrochloride involves its interaction with sigma-1 receptors and modulation of the GABAergic system. By binding to sigma-1 receptors, Afobazole hydrochloride stabilizes these receptors and enhances their chaperone activity, leading to improved cellular function and stress resilience . Additionally, the compound indirectly modulates GABA-A receptors, enhancing inhibitory neurotransmission and reducing anxiety . Afobazole hydrochloride also influences the release of neurotrophic factors, which contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Afobazole hydrochloride have been observed to change over time. The compound exhibits a rapid onset of action, with significant effects observed within hours of administration . Its stability and degradation have been studied, showing that Afobazole hydrochloride maintains its efficacy over extended periods . Long-term studies have indicated that the compound continues to exert neuroprotective and anxiolytic effects without causing tolerance or dependence .

Dosage Effects in Animal Models

The effects of Afobazole hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound has been shown to reduce anxiety and enhance cognitive function without causing sedation . At higher doses, Afobazole hydrochloride may exhibit toxic effects, including potential liver toxicity and adverse behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

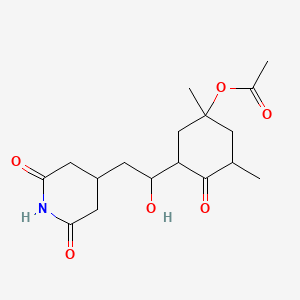

Afobazole hydrochloride undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes, particularly CYP3A4 . The main biotransformation product is 2-[2-(3-oxomorpholin-4-yl)ethylthio]-5-ethoxybenzimidazole, which retains anxiolytic properties . This metabolic pathway involves oxidation of the morpholine ring, contributing to the compound’s pharmacological effects .

Transport and Distribution

Afobazole hydrochloride is rapidly absorbed and distributed throughout the body, with a bioavailability of approximately 43.64% . The compound is transported across cell membranes and distributed within various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of Afobazole hydrochloride involves its interaction with sigma-1 receptors, which are primarily located in the endoplasmic reticulum and mitochondria . This localization is crucial for its chaperone activity and modulation of cellular stress responses . Additionally, Afobazole hydrochloride may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Méthodes De Préparation

- La voie de synthèse du chlorhydrate de fabomotizole implique plusieurs étapes, à partir de matières premières disponibles dans le commerce.

- Malheureusement, les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement documentées dans le domaine public.

Analyse Des Réactions Chimiques

- Le chlorhydrate de fabomotizole subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

- Les réactifs couramment utilisés dans sa synthèse comprennent les acides de Lewis, les bases et les agents réducteurs.

- Les principaux produits formés au cours de ces réactions comprennent les intermédiaires et le composé final du fabomotizole.

Applications de la recherche scientifique

- Le fabomotizole a été largement étudié pour ses effets anxiolytiques.

- En chimie, il sert d'outil précieux pour étudier les voies GABAergiques et les interactions des récepteurs.

- En biologie et en médecine, les propriétés neuroprotectrices du fabomotizole le rendent pertinent pour la recherche sur les maladies neurodégénératives et la santé neuronale.

- Ses applications potentielles s'étendent à l'industrie, où il pourrait être exploré pour le développement de médicaments ou en tant que composé de tête.

Mécanisme d'action

- Le mécanisme exact des effets anxiolytiques et neuroprotecteurs du fabomotizole reste incomplètement compris.

- Les mécanismes proposés comprennent :

- Interaction avec les récepteurs GABA (modulation GABAergique).

- Promotion de la libération du NGF (facteur de croissance nerveuse) et du BDNF (facteur neurotrophique dérivé du cerveau).

- Antagonisme des récepteurs MT1 et MT3.

- Agonisme aux récepteurs sigma.

- Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies précises impliquées.

Comparaison Avec Des Composés Similaires

- Le fabomotizole se distingue par sa combinaison unique de propriétés anxiolytiques et neuroprotectrices.

- Les composés similaires comprennent les benzodiazépines (par exemple, le diazépam), les ISRS (par exemple, la fluoxétine) et d'autres anxiolytiques (par exemple, le buspirone).

Propriétés

IUPAC Name |

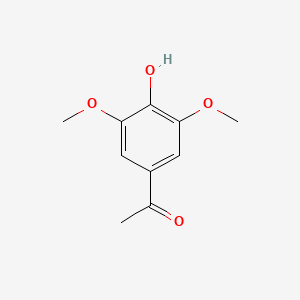

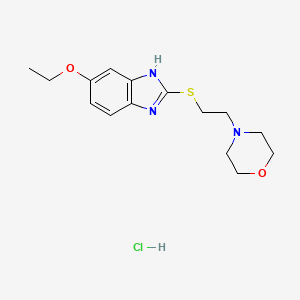

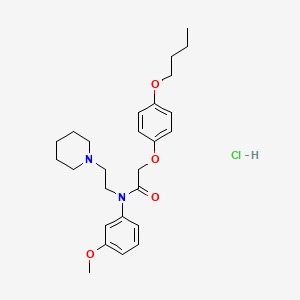

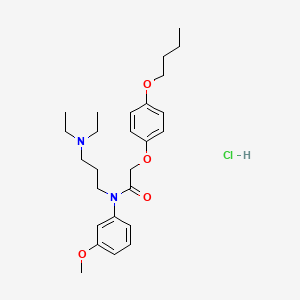

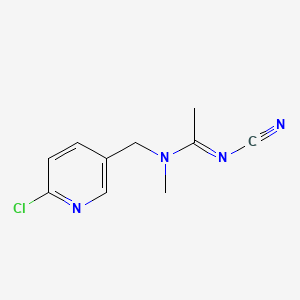

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSRFAUFQZYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938369 | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189638-30-0, 173352-39-1 | |

| Record name | Afobazole dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABOMOTIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

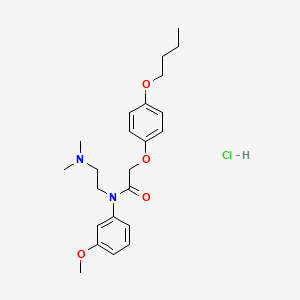

![N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide](/img/structure/B1664986.png)